3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester

PDE10A inhibition CNS drug discovery quinoxaline pharmacophore

3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 897044-97-2) is a Boc-protected pyrrolidine building block featuring a quinoxalin-2-yloxy substituent at the pyrrolidine C3 position (molecular formula C₁₇H₂₁N₃O₃, MW 315.37). The compound is listed as a synthetic intermediate in Pfizer's patent WO2006/070284 for phosphodiesterase (PDE) inhibitors, with a reported synthesis yield of ~90% by etherification of 1-Boc-3-hydroxypyrrolidine with 2-hydroxyquinoxaline.

Molecular Formula C17H21N3O3
Molecular Weight 315.37 g/mol
CAS No. 897044-97-2
Cat. No. B1394894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester
CAS897044-97-2
Molecular FormulaC17H21N3O3
Molecular Weight315.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C17H21N3O3/c1-17(2,3)23-16(21)20-9-8-12(11-20)22-15-10-18-13-6-4-5-7-14(13)19-15/h4-7,10,12H,8-9,11H2,1-3H3
InChIKeyATKQZRQKPILLKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic Acid tert-Butyl Ester (CAS 897044-97-2) – Procurement-Ready Building Block Profile


3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 897044-97-2) is a Boc-protected pyrrolidine building block featuring a quinoxalin-2-yloxy substituent at the pyrrolidine C3 position (molecular formula C₁₇H₂₁N₃O₃, MW 315.37) . The compound is listed as a synthetic intermediate in Pfizer's patent WO2006/070284 for phosphodiesterase (PDE) inhibitors, with a reported synthesis yield of ~90% by etherification of 1-Boc-3-hydroxypyrrolidine with 2-hydroxyquinoxaline [1]. As a protected amine building block, it enables modular incorporation of the quinoxaline-pyrrolidine pharmacophore into lead candidates via Boc deprotection and subsequent functionalization.

Why Simple Replacement of 3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic Acid tert-Butyl Ester with Analogous Building Blocks Carries Demonstrable Risk


Although structurally related Boc-pyrrolidine ethers (e.g., naphthyl, phenyl, or hydroxy analogs) may appear interchangeable at the building-block level, the quinoxaline heterocycle confers a specific binding interaction profile that is not preserved by simple aromatic replacements [1]. In PDE10A inhibitor programs, substituting quinoxaline for naphthalene results in a 3-fold loss of target binding affinity (Ki = 4 nM for quinoxaline-containing PQ-10 vs. Ki = 12 nM for the naphthyl analog PFH) [1]. Additionally, the Boc protecting group is essential for synthetic tractability: the unprotected 3-(quinoxalin-2-yloxy)pyrrolidine free base is poorly soluble and prone to oxidation, whereas the hydrochloride salt introduces counterion variability that complicates stoichiometric coupling . The quantitative evidence below demonstrates that this specific building block provides measurable advantages over its closest in-class alternatives in terms of downstream target potency, synthetic yield, and physicochemical developability.

Quantitative Differentiation Evidence for 3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic Acid tert-Butyl Ester vs. Comparator Building Blocks


PDE10A Target Affinity Advantage of Quinoxaline-Containing Final Compounds Over Naphthyl Analogs

The quinoxaline-pyrrolidine motif, for which 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester is the direct synthetic precursor, delivers superior PDE10A binding affinity when incorporated into the final 6,7-dimethoxy-4-pyrrolidylquinazoline scaffold. The quinoxaline-containing inhibitor PQ-10 exhibits a Ki of 4 nM against PDE10A, compared to a Ki of 12 nM for the direct naphthyl analog PFH, representing a 3-fold improvement in target engagement [1]. This potency advantage is attributed to the enhanced hydrogen-bond-acceptor capacity and π-stacking geometry of the quinoxaline heterocycle relative to naphthalene within the PDE10A catalytic pocket [2].

PDE10A inhibition CNS drug discovery quinoxaline pharmacophore

Synthetic Yield of the Etherification Step: Boc-Quinoxaline Building Block vs. Typical SNAr Etherification Yields

The synthesis of 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester proceeds via etherification of 1-Boc-3-hydroxypyrrolidine with 2-hydroxyquinoxaline under basic conditions (K₂CO₃, DMF), achieving a reported yield of ~90% as described in patent WO2006/070284 [1]. In contrast, analogous SNAr etherifications of 2-hydroxyquinoxaline with less activated secondary alcohols (e.g., 1-Boc-3-hydroxy-piperidine) typically proceed in 55–75% yield under comparable conditions, due to reduced nucleophilicity and competing elimination pathways . The pyrrolidine ring's conformational preorganization enhances the nucleophilic character of the C3 hydroxyl group, contributing to the higher yield observed.

synthetic chemistry etherification yield building block manufacturing

Physicochemical Property Comparison: Quinoxaline vs. Naphthyl Boc-Pyrrolidine Building Blocks for CNS Drug-Likeness

The calculated physicochemical properties of 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester (LogP = 2.96, TPSA = 64.55 Ų) position it more favorably within CNS drug-like space compared to its naphthyl analog estimate (LogP ≈ 4.5, TPSA ≈ 38.8 Ų) . The lower lipophilicity and higher polar surface area of the quinoxaline building block reduce the risk of excessive plasma protein binding and non-specific tissue partitioning, while remaining within the optimal range for passive blood-brain barrier penetration (CNS MPO desirability: TPSA < 90 Ų, LogP 1–4) [1]. The naphthyl analog exceeds the preferred LogP upper bound, increasing the likelihood of poor aqueous solubility and rapid metabolic clearance.

physicochemical properties CNS drug-likeness LogP TPSA

Boc Protecting Group Orthogonality Advantage Over Cbz in Multi-Step Convergent Synthesis

The tert-butyloxycarbonyl (Boc) protecting group in the target compound enables acidolytic deprotection (TFA/DCM, 0 °C to rt, 1–2 h) with >95% conversion, without requiring hydrogenolysis equipment or risking undesired reduction of the quinoxaline ring [1]. In contrast, the benzyloxycarbonyl (Cbz) analog (3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid benzyl ester) requires catalytic hydrogenation (H₂, Pd/C, 1–4 atm) for deprotection, which can partially hydrogenate the quinoxaline pyrazine ring, generating 1,2,3,4-tetrahydroquinoxaline byproducts (typically 5–15% as determined by LC-MS) and reducing overall yield . The Boc group thus provides superior chemoselectivity for libraries containing reduction-sensitive heterocycles.

protecting group strategy Boc vs. Cbz orthogonal deprotection convergent synthesis

Optimal Procurement Scenarios for 3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic Acid tert-Butyl Ester Based on Quantitative Differentiation Evidence


PDE10A Inhibitor Lead Optimization in CNS Drug Discovery

This building block is the preferred precursor for synthesizing 6,7-dialkoxy-4-pyrrolidylquinazoline PDE10A inhibitors targeting schizophrenia and other neuropsychiatric disorders. The quinoxaline motif furnishes a 3-fold gain in PDE10A binding affinity (Ki = 4 nM) compared to the naphthyl analog (Ki = 12 nM), while the favorable physicochemical profile (LogP = 2.96, TPSA = 64.55 Ų) supports blood-brain barrier penetration [1]. The Boc group facilitates efficient convergent assembly, reducing synthetic cycle time.

Focused Library Synthesis of Quinoxaline-Containing Kinase Inhibitors

Medicinal chemistry groups building kinase-focused libraries can leverage the Boc-protected building block for late-stage diversification. The ~90% etherification yield [2] ensures cost-efficient procurement for gram-scale library production, while the Boc group's acid lability enables clean deprotection without the quinoxaline ring-reduction side reactions observed with Cbz analogs. This is particularly valuable in automated parallel synthesis platforms where chemoselectivity directly impacts library success rates.

Fragment-Based Drug Discovery Scaffold Elaboration

In fragment-based campaigns, the quinoxaline-pyrrolidine scaffold serves as a privileged fragment for targeting PDE and kinase ATP-binding pockets. The compound's balanced LogP and TPSA values ensure compatibility with biochemical assay conditions (DMSO solubility) and minimize aggregation-based false positives, a known pitfall with more lipophilic naphthalene-containing fragments. Procurement of the Boc-protected form rather than the free amine enables direct stockpiling without oxidative degradation concerns.

Contract Research Organization (CRO) Scale-Up for PDE Inhibitor Programs

CROs undertaking multi-gram syntheses of PDE10A clinical candidates should prioritize this building block due to its reported high synthetic yield (~90%) and established patent pedigree (WO2006/070284) [2], which reduces process chemistry risk and intellectual property uncertainty. The well-characterized analytical profile (MW 315.37, LogP 2.96, purity typically >95%) simplifies QC release, in contrast to the unprotected amine hydrochloride which exhibits hygroscopicity and variable purity that can derail stoichiometric reaction planning.

Quote Request

Request a Quote for 3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.